molecular formula C7H5BrClI B3047074 2-Bromo-4-chloro-5-iodotoluene CAS No. 1349718-82-6

2-Bromo-4-chloro-5-iodotoluene

Cat. No. B3047074
CAS RN: 1349718-82-6
M. Wt: 331.37
InChI Key: GYDUWILOVVPLKQ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-iodotoluene is a halogenated hydrocarbon . Its molecular formula is C7H5BrClI .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-5-iodotoluene consists of a benzene ring with three substituents: a bromine atom, a chlorine atom, and an iodine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Chemical Reactions Analysis

2-Bromo-4-chloro-5-iodotoluene is a halogenated hydrocarbon that can undergo chemoselective Suzuki reactions with phenylboronic acid to yield the corresponding carboxylic acid .

Scientific Research Applications

Synthesis and Chemistry

  • 2-Bromo-4-chloro-5-iodotoluene has been utilized in various synthetic processes. For instance, it's involved in the synthesis of 4-Bromo-4',4"-dimethyltriphenylamine using 4-Iodotoluene, 4-Bromoanilines, and methylbenzene under microwave irradiation, demonstrating its role in creating complex organic compounds (Ha Wu-zu, 2011).

Physical Properties and Handling

  • The compound's physical properties and handling precautions are notable. It acts as a stable protecting group removable by Pd-catalyzed amination followed by acid treatment. It's a light beige crystalline solid, soluble in ether and most organic solvents, and insoluble in water. Proper storage and disposal methods are critical due to its corrosive nature and sensitivity to moisture (L. G. Melean & P. Seeberger, 2003).

Chemical Reactions and Interactions

  • The compound is also studied in the context of chemical reactions and interactions. For example, research on the excess molar enthalpies of halogenoaromatic compounds mixed with toluene, like 2-Bromo-4-chloro-5-iodotoluene, provides insights into their thermodynamic behavior (S. Otín et al., 1985).

Applications in Organic Chemistry

  • In organic chemistry, it's used in reactions like the Stille vinylation, where its iodobenzene derivatives react with vinyltin compounds (Shuhui Chen, 1997). Additionally, it's part of iodofluorination processes involving alkenes and alkynes (P. Conte et al., 2006).

Electrochemistry

  • The electrochemical reduction of halothiophenes, including compounds similar to 2-Bromo-4-chloro-5-iodotoluene, at carbon cathodes in specific solvents like dimethylformamide, offers insights into its electrochemical properties (M. Mubarak & D. Peters, 1996).

Polymer Chemistry

  • In polymer chemistry, the controlled polymerization of related halothiophenes using catalysts and additives like Ni(dppp)Cl2 and LiCl is significant. This process is important for synthesizing high molecular weight polydodecylthiophene (Jean-Philippe Lamps & J. Catala, 2011).

Safety and Hazards

2-Bromo-4-chloro-5-iodotoluene may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

1-bromo-5-chloro-4-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDUWILOVVPLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717840
Record name 1-Bromo-5-chloro-4-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-chloro-4-iodo-2-methylbenzene

CAS RN

1349718-82-6
Record name Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-4-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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